molecular formula C5H8ClNO2S B2574614 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2225142-06-1

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride

Cat. No.: B2574614
CAS No.: 2225142-06-1
M. Wt: 181.63
InChI Key: WYBZTBKKUCUGCI-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride (CAS: 2225142-06-1) is a bicyclic sulfonyl chloride characterized by a strained six-membered ring system with bridgehead nitrogen and a sulfonyl chloride functional group. Its molecular formula is C₅H₈ClNO₂S (MW: 181.64), and its structure includes a unique bicyclo[2.1.1]hexane scaffold, which confers distinct electronic and steric properties compared to other azabicyclic sulfonyl chlorides . This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions to form sulfonamides or sulfonate esters.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBZTBKKUCUGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1N(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is characterized by its bicyclic structure, which includes a nitrogen atom in the ring system. Its chemical formula is C5H8ClNO2SC_5H_8ClNO_2S, and it is typically used as a sulfonylating agent due to the presence of the sulfonyl chloride functional group, which is reactive towards nucleophiles.

Synthetic Applications

1. Synthesis of Chiral Sulfonamides
The compound has been utilized in the synthesis of chiral sulfonamides, which are important in drug development. A study demonstrated that chiral sulfonamides containing the 2-azabicycloalkane scaffold were prepared from aza-Diels–Alder cycloadducts through their conversion to amines followed by reactions with sulfonyl chlorides. The resulting compounds showed significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma and glioblastoma .

2. Bridged Bicyclic Compounds
Recent research has explored the use of this compound in the synthesis of novel bridged bicyclic γ-sultams via intramolecular flow photochemical [2 + 2] cycloaddition reactions. This method allows for the efficient construction of saturated heterocycles that can serve as promising isosteres of pyrrolidine and pyrrolidone, which are crucial in medicinal chemistry .

Biological Applications

1. Drug Discovery
The compound's derivatives have shown promise in drug discovery programs due to their ability to act as bioisosteres for existing drugs. For example, derivatives of 2-azabicyclo[2.1.1]hexane have been investigated for their anticonvulsant properties and potential as antimicrobial agents . The structural modifications enabled by the sulfonyl group enhance the biological activity of these compounds.

2. Cytotoxicity Studies
Research has indicated that compounds derived from 2-azabicyclo[2.1.1]hexane possess notable cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism of action may involve interference with cellular processes critical for cancer cell survival.

Case Studies and Research Findings

StudyYearFindings
Preparation of Chiral Sulfonamides2020Demonstrated significant cytotoxicity against HCC and GBM cell lines using derivatives of 2-azabicyclo[2.1.1]hexane
Bridged Bicyclic γ-Sultams Synthesis2024Developed a synthetic route yielding functionalized derivatives suitable for early drug discovery
Synthesis via Aza-Diels–Alder Reaction2020Showed effective transformation into biologically active sulfonamides

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Substituent CAS Number
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride [2.1.1] C₅H₈ClNO₂S 181.64 Sulfonyl chloride 2225142-06-1
2-Azabicyclo[3.1.0]hexane-2-sulfonyl chloride [3.1.0] C₅H₈ClNO₂S 181.64 Sulfonyl chloride N/A
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride [2.2.1]heptane C₆H₁₀ClNO₂S 195.67 Sulfonyl chloride 1248803-37-3
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride [2.1.1] C₆H₁₀ClF₂N 169.60 Difluoromethyl, hydrochloride 1955554-13-8

Key Observations :

  • Ring Strain : The [2.1.1] system exhibits higher bridgehead strain compared to the [3.1.0] and [2.2.1] systems, enhancing reactivity in electrophilic substitutions .
  • Functional Groups : Derivatives like the difluoromethyl analog (CAS: 1955554-13-8) replace sulfonyl chloride with lipophilic groups, altering biological activity and synthetic utility .

Biological Activity

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a bicyclic compound notable for its unique structural features, including a nitrogen atom within a bicyclic framework and a sulfonyl chloride functional group. This compound has garnered attention in organic and medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : CHClNOS
  • Molecular Weight : Approximately 181.64 g/mol
  • Structure : The bicyclic nature of the compound contributes to its reactivity, particularly due to the presence of the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Palladium-Catalyzed Reactions : This method involves the cyclization of substrates through palladium-catalyzed reactions, allowing for the introduction of the sulfonyl chloride functionality.
  • Intramolecular Displacement Reactions : Utilizing tert-butylsulfinamide to form the bicyclic structure through intramolecular displacement of primary alkyl chlorides, yielding significant quantities of the product (up to 195 grams in batch preparations) .

Cytotoxicity Studies

Research has demonstrated that derivatives of 2-azabicyclo[2.1.1]hexane exhibit notable cytotoxic activity against various cancer cell lines:

  • Cell Lines Tested :
    • Human Hepatocellular Carcinoma (HCC)
    • Medulloblastoma (MB)
    • Glioblastoma (GBM)

In a study involving chiral sulfonamides derived from this scaffold, significant reductions in cell viability were observed when treated with these compounds compared to non-malignant cells, indicating potential as anti-cancer agents .

The mechanism underlying the biological activity of this compound is hypothesized to involve:

  • Nucleophilic Attack : The sulfonyl chloride group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of reactive intermediates that may disrupt cellular functions.
  • Interaction with Biological Targets : The compound may interact with specific proteins or enzymes involved in cancer progression, although detailed molecular targets remain under investigation.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
2-Azabicyclo[3.3.0]octaneLarger bicyclic structurePotentially different biological activity due to size
1-Azabicyclo[2.2.1]heptaneSimilar bicyclic frameworkDifferent reactivity patterns
3-Azabicyclo[3.3.0]octaneContains an additional nitrogen atomMay exhibit distinct pharmacological properties
2-Oxabicyclo[2.1.1]hexaneOxygen atom replaces nitrogenDifferent reactivity due to oxygen presence

This table highlights that while other azabicyclic compounds may share structural characteristics, the specific sulfonyl chloride functionality in 2-azabicyclo[2.1.1]hexane enhances its reactivity and potential therapeutic applications.

Case Study 1: Synthesis and Evaluation of Cytotoxic Activity

In a recent study, researchers synthesized a series of chiral sulfonamides based on the azabicyclo structure and evaluated their cytotoxic effects on HCC and GBM cell lines using MTT assays. Results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as lead compounds for further development .

Case Study 2: Pharmacological Profiling

Another investigation focused on pharmacological profiling, assessing the interaction of 2-azabicyclo[2.1.1]hexane derivatives with various biological targets, including enzymes involved in cancer metabolism and proliferation pathways. The findings revealed promising inhibitory activity against specific targets, warranting further exploration into their mechanisms of action .

Q & A

Q. What in vitro assays are recommended for evaluating this compound’s bioactivity?

  • Methodological Answer : Antiproliferative activity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are compared to reference drugs (e.g., cisplatin). For enzyme inhibition, kinetic assays (e.g., fluorescence-based protease screens) quantify Ki values .

Q. How can the sulfonyl chloride group be selectively modified for conjugation?

  • Methodological Answer : Reaction with primary amines (e.g., benzylamine) in anhydrous THF at 0°C yields sulfonamides. For bioconjugation, click chemistry (e.g., CuAAC with propargylamine) introduces alkynes, enabling downstream labeling .

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